4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the benzo[f][1,4]oxazepine-3,5-dione class, characterized by a seven-membered oxazepine ring fused to a benzene moiety. Its structure includes a 4-fluorophenyl ketone group at the C4 position and an isopropyl substituent at the C2 position (Figure 1).
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-12(2)18-20(25)22(11-16(23)13-7-9-14(21)10-8-13)19(24)15-5-3-4-6-17(15)26-18/h3-10,12,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESINAKJCRIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Analysis
The benzo[f][1,4]oxazepine-3,5-dione scaffold is versatile, allowing modifications at the C2 and C4 positions. Below is a comparative analysis with two analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
C2 Substituent Effects: The target compound’s isopropyl group (branched) may enhance steric hindrance compared to the ethyl (linear) group in or propyl in . This could influence solubility, metabolic stability, or binding interactions in biological systems.
C4 Aromatic Ring Modifications :
- The 4-fluorophenyl group in the target compound lacks the methoxy or methyl substituents seen in analogs and . Fluorine’s electronegativity may enhance dipole interactions or alter electronic distribution in the aromatic system.
- The 5-fluoro-2-methoxyphenyl group in combines steric (methoxy) and electronic (fluorine) effects, which could modulate receptor affinity or metabolic pathways.
Molecular Weight and Drug-Likeness :
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